molecular formula C7H14ClN3OS B1431025 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine hydrochloride CAS No. 1573548-41-0

1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine hydrochloride

Cat. No.: B1431025
CAS No.: 1573548-41-0
M. Wt: 223.72 g/mol
InChI Key: CITBEXBURMLZBN-UHFFFAOYSA-N
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Description

1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents such as methylthiol or dimethyl disulfide.

    Attachment of the Amine Group: The amine group can be introduced through reductive amination or other amination reactions using suitable amine precursors and reducing agents.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other reduced products.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a suitable catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, reduced oxadiazole derivatives.

    Substitution Products: N-substituted amines, acylated amines.

Scientific Research Applications

1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The oxadiazole ring and methylthio group may play crucial roles in binding to these targets and exerting their effects.

Comparison with Similar Compounds

    1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine: The non-hydrochloride form of the compound.

    1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine sulfate: A sulfate salt form of the compound.

    1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine nitrate: A nitrate salt form of the compound.

Uniqueness: 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The hydrochloride form may offer advantages in terms of solubility, stability, and bioavailability compared to other salt forms.

Properties

IUPAC Name

1-(3-methyl-1,2,4-oxadiazol-5-yl)-3-methylsulfanylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3OS.ClH/c1-5-9-7(11-10-5)6(8)3-4-12-2;/h6H,3-4,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITBEXBURMLZBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(CCSC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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